

Application Note: Quantification of Dipraglurant in Human Plasma by LC-MS/MS

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **Dipraglurant** in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotopelabeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of **Dipraglurant** in a biological matrix.

Introduction

Dipraglurant is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) that has been investigated for the treatment of Parkinson's disease-related motor complications. To support preclinical and clinical development, a reliable bioanalytical method for the quantification of **Dipraglurant** in plasma is essential. This document provides a detailed protocol for a validated LC-MS/MS method to measure **Dipraglurant** concentrations in human plasma.

Experimental Materials and Reagents

· Dipraglurant reference standard



- Zolpidem-d6 (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
- Analytical Column: Phenomenex Kinetex® C18, 2.6 μm, 100 Å, 50 x 2.1 mm or equivalent

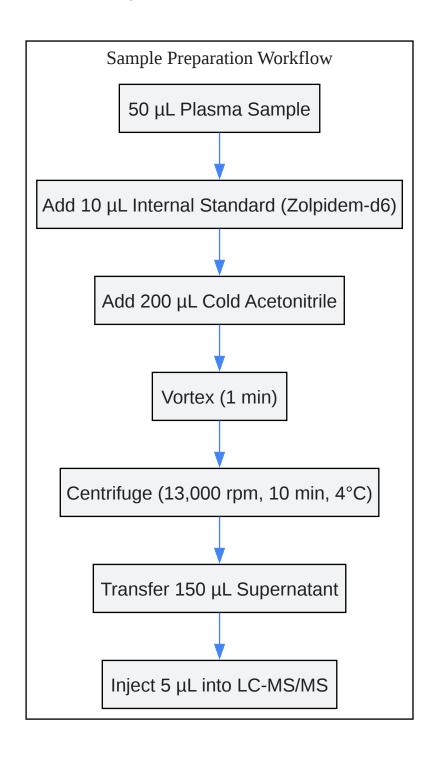
Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of **Dipraglurant** and the internal standard from plasma.

- Thaw plasma samples and standards to room temperature.
- · Vortex to ensure homogeneity.
- To 50 μ L of plasma, add 10 μ L of the internal standard working solution (Zolpidem-d6, 1 μ g/mL in 50:50 acetonitrile:water).
- Add 200 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 150 μL of the supernatant to a clean 96-well plate or autosampler vial.



• Inject 5 μL onto the LC-MS/MS system.



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Sample preparation workflow for **Dipraglurant** in plasma.

Liquid Chromatography



• Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

• Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Gradient:

Time (min)	%B
0.0	20
0.5	20
2.5	90
3.0	90
3.1	20
4.0	20

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Dipraglurant (Quantifier)	266.1	145.1	100
Dipraglurant (Qualifier)	266.1	118.1	100
Zolpidem-d6 (IS)	314.2	235.1	100

Results and Discussion



Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Analyte	Calibration Range (ng/mL)	r²
Dipraglurant	1 - 1000	>0.99

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	≤ 15	85-115	≤ 15	85-115
LQC	3	≤ 15	85-115	≤ 15	85-115
MQC	100	≤ 15	85-115	≤ 15	85-115
HQC	800	≤ 15	85-115	≤ 15	85-115

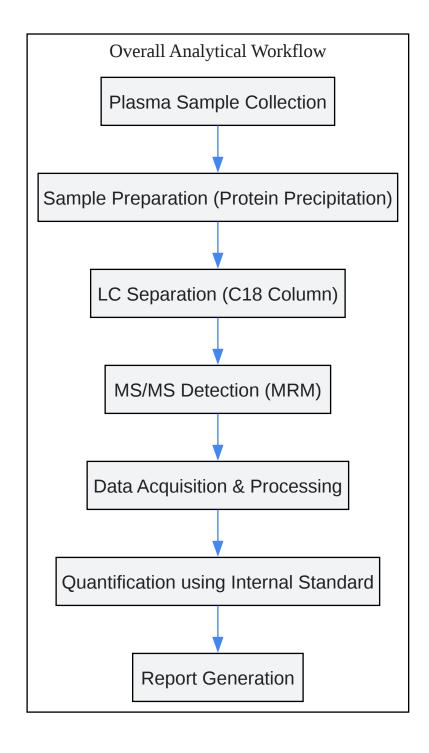
The extraction recovery of **Dipraglurant** was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, with the internal standard effectively compensating for any ion suppression or enhancement.



QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Factor
LQC	3	85-115	0.85-1.15
MQC	100	85-115	0.85-1.15
нос	800	85-115	0.85-1.15

Overall Workflow





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Overall analytical workflow for **Dipraglurant** quantification.

Conclusion







The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of **Dipraglurant** in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making it well-suited for supporting pharmacokinetic and other studies in drug development.

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